![molecular formula C28H28F2N6O3 B12830283 4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)

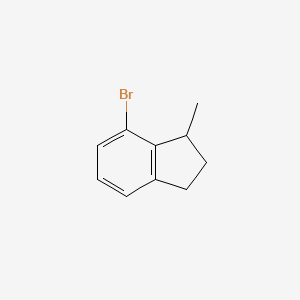

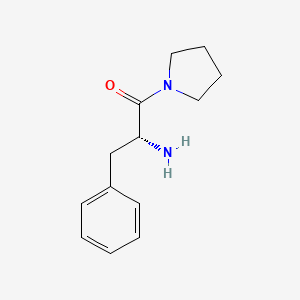

4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rimegepant is a small molecule calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine . Rimegepant was developed by Biohaven Pharmaceuticals and received approval from the United States Food and Drug Administration in February 2020 .

准备方法

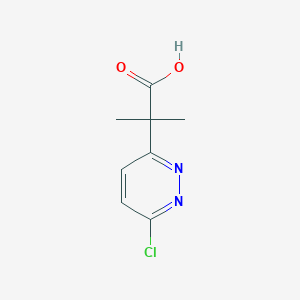

Synthetic Routes and Reaction Conditions: The synthesis of Rimegepant involves several key steps, including the construction of the cyclohepta[b]pyridine skeleton from pyridine-2,3-dicarboxylic acid, followed by stereoselective enzyme reduction of the diketone intermediate . The Ru-catalyzed asymmetric transfer hydrogenation process using formic acid as the hydrogen donor is a crucial step in the synthesis, operating under mild conditions at a low catalyst loading .

Industrial Production Methods: Industrial production of Rimegepant involves the conversion and purification of crystal forms. Crystal forms APTI-II and APTI-III can be converted into pharmaceutically acceptable forms at a high yield through simple operations. The purity of the reaction system can reach 93.8% by primary crystallization and 99.70% or more by secondary purification .

化学反应分析

Types of Reactions: Rimegepant undergoes various chemical reactions, including proton affinity and reactivity profile analysis. The molecule exhibits good nonlinear optical properties in the gas phase and has potential proton abstraction features due to the presence of several heterocyclic nitrogen atoms .

Common Reagents and Conditions: The synthesis of Rimegepant involves the use of formic acid as a hydrogen donor in the Ru-catalyzed asymmetric transfer hydrogenation process . Other reagents include bases and solvents optimized for the reaction parameters .

Major Products Formed: The major product formed from the synthesis of Rimegepant is ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, a key intermediate in the production of the final compound .

科学研究应用

Rimegepant has several scientific research applications, particularly in the field of medicine. It is used for the acute treatment of migraine and the preventive treatment of episodic migraine . The compound has been studied for its potential activity against SARS-CoV-2 virus proteins, showing promising results in molecular docking analysis . Additionally, Rimegepant is being investigated for its potential use in treating trigeminal neuralgia and chronic rhinosinusitis .

作用机制

Rimegepant works by blocking the calcitonin gene-related peptide receptor, which is involved in the pathophysiology of migraine . By inhibiting this receptor, Rimegepant prevents the activity of a pronociceptive molecule that contributes to migraine headaches . This mechanism helps to reduce pain signaling, diminish neurogenic inflammation, and reduce arterial dilation without inducing vasoconstriction .

相似化合物的比较

- Ubrogepant

- Lasmiditan

- Erenumab

- Fremanezumab

- Galcanezumab

Comparison: Rimegepant is unique among its peers due to its oral bioavailability and dual approval for both acute treatment and preventive treatment of migraine . Unlike triptans, which are contraindicated in patients with cerebrovascular and cardiovascular disease due to their vasoconstrictive properties, Rimegepant does not induce vasoconstriction, making it a safer option for these patients . In comparison to other calcitonin gene-related peptide receptor antagonists like Ubrogepant and Lasmiditan, Rimegepant has shown similar efficacy in achieving pain freedom and relief, but with a lower incidence of adverse events such as somnolence and dizziness .

属性

分子式 |

C28H28F2N6O3 |

|---|---|

分子量 |

534.6 g/mol |

IUPAC 名称 |

[5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37) |

InChI 键 |

KRNAOFGYEFKHPB-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)

![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)